![molecular formula C19H10N2O2 B14229426 2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile CAS No. 823227-12-9](/img/structure/B14229426.png)
2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is an organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a nitrophenyl group, a hex-3-ene-1,5-diyn-1-yl chain, and a benzonitrile moiety, making it an interesting subject for research in organic chemistry and material science.
Méthodes De Préparation
The synthesis of 2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves multi-step organic reactions. One common method includes the reaction of trans-2-benzoyl-3-(4-nitrophenyl)aziridine with specific aldehydes and ammonium acetate in a one-pot, three-component reaction . The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has several scientific research applications:
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases.
Mécanisme D'action
The mechanism of action of 2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile involves its interaction with light, leading to reversible structural changes. The nitrophenyl group plays a crucial role in this photochromic behavior, where UV light induces a transition between different isomeric forms . These changes can affect the compound’s optical properties, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile include other photochromic materials like diarylethenes and azobenzenes this compound is unique due to its specific structural features and the presence of both a nitrophenyl group and a benzonitrile moiety
Propriétés
Numéro CAS |
823227-12-9 |
|---|---|
Formule moléculaire |
C19H10N2O2 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
2-[6-(4-nitrophenyl)hex-3-en-1,5-diynyl]benzonitrile |
InChI |
InChI=1S/C19H10N2O2/c20-15-18-10-6-5-9-17(18)8-4-2-1-3-7-16-11-13-19(14-12-16)21(22)23/h1-2,5-6,9-14H |
Clé InChI |
DZSZJSHJRAAJRD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#CC=CC#CC2=CC=C(C=C2)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


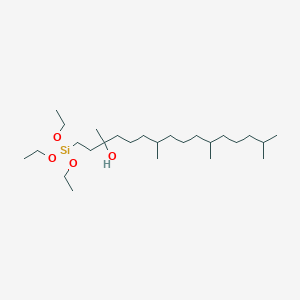
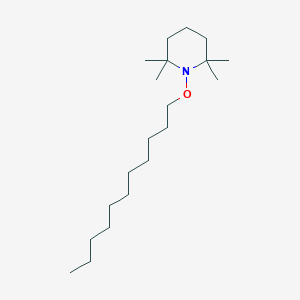
![1,1'-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene}](/img/structure/B14229359.png)
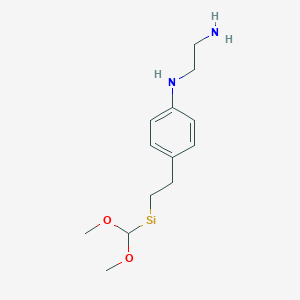
![N-[2-(6-chloropyridin-3-yl)phenyl]-2-iodobenzamide](/img/structure/B14229386.png)
![4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B14229392.png)
![Cyclohexanone, 2-[(1R)-1-(2-naphthalenyl)-2-nitroethyl]-, (2S)-](/img/structure/B14229394.png)
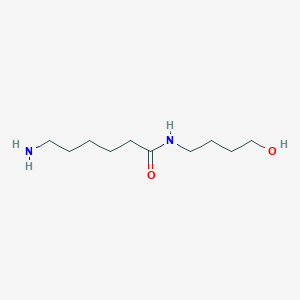
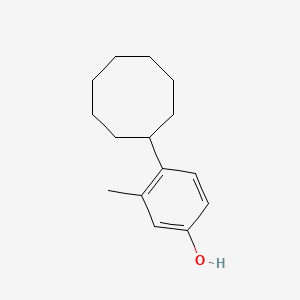
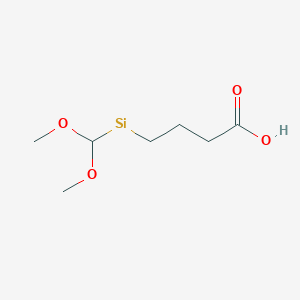

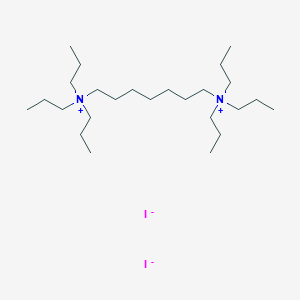
![Acetic acid;[4-acetyloxy-3-[2-[4-[2-(2,5-diacetyloxyphenyl)ethynyl]-2,5-dihydroxyphenyl]ethynyl]phenyl] acetate](/img/structure/B14229435.png)
![Methanesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-](/img/structure/B14229440.png)
